N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide, due to its complex structure, is a subject of interest in the synthesis of novel heterocyclic compounds with potential pharmacological properties. Research has focused on the development of benzodifuranyl, thiazolopyrimidines, and other heterocyclic compounds derived from similar structures, showing promise as anti-inflammatory, analgesic, and antimicrobial agents. These compounds have been evaluated for their selective inhibition of cyclooxygenase (COX), analgesic, and anti-inflammatory activities, with some showing significant potential comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity Exploration
Studies have also delved into the antimicrobial properties of pyridine derivatives, including compounds structurally related to this compound. These investigations aim at developing new antimicrobial agents through the synthesis of pyridine derivatives, showing variable and modest activity against bacteria and fungi. This research opens pathways for novel antimicrobial drug development, addressing the pressing need for new treatments against resistant microbial strains (N. Patel et al., 2011).
Antiallergic and Antiulcer Agent Development
Further research into the chemical structure related to this compound has led to the synthesis of compounds with antiallergic activity. These efforts focus on developing antiallergic agents, demonstrating the significant potential of such compounds in treating allergies through various mechanisms, including inhibition of edema (A. Nohara et al., 1985). Additionally, the exploration of imidazo[1,2-a]pyridines as antiulcer agents showcases the versatility of similar compounds in medicinal chemistry, aiming to find new treatments for ulcers with promising cytoprotective properties (J. Starrett et al., 1989).
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-12(23-2)10-15(21)20(11)8-7-18-16(22)17-19-13-5-3-4-6-14(13)24-17/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELJTFYNRBAIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NC3=CC=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.